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Abstract
HS-10296, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical

efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with

EGFR T790M resistance mutations. This technical guide provides a comprehensive overview

of the pharmacokinetics (PK) and pharmacodynamics (PD) of HS-10296, based on preclinical

and clinical data. It includes detailed information on its absorption, distribution, metabolism, and

excretion (ADME), as well as its mechanism of action, efficacy, and the signaling pathways it

modulates. This document is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in the development of targeted cancer therapies.

Introduction
HS-10296 is a potent, irreversible, and selective inhibitor of mutant EGFR, including both the

sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance

mutation, while sparing wild-type EGFR.[1][2][3][4] This selectivity profile contributes to its

favorable safety and tolerability.[3][4] This guide synthesizes the current knowledge on the

pharmacokinetic and pharmacodynamic properties of HS-10296.
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Pharmacokinetics
The pharmacokinetic profile of HS-10296 has been characterized in both healthy subjects and

patients with NSCLC.[2][3]

Absorption
Following oral administration, HS-10296 is readily absorbed, with a time to maximum plasma

concentration (Tmax) of approximately 4.0 hours in healthy Chinese male participants receiving

a single oral dose of 110 mg.[2]

Distribution
The apparent volume of distribution (Vd/F) of HS-10296 has been determined, although

specific values from patient studies require further consolidation from full trial publications.

Metabolism
HS-10296 is extensively metabolized. In a study with healthy Chinese subjects, a total of 26

metabolites were identified in blood, urine, and feces.[2] The parent drug was the major

circulating component, accounting for 69.97% of the total radioactivity (TRA) in plasma. The

major metabolite identified was M440 (almonertinib-M2 demethyl product), which accounted for

5.08% of the TRA in plasma.[2]

Excretion
The primary route of elimination for HS-10296 and its metabolites is believed to be through

biliary excretion into the feces.[2] The mean terminal elimination half-life (T1/2) of total

radioactivity in vivo was observed to be up to 863 hours in healthy subjects, indicating slow

clearance.[2]

Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of HS-10296 from a study

in healthy Chinese subjects and a Phase 1 clinical trial in patients with NSCLC.

Table 1: Pharmacokinetic Parameters of HS-10296 in Healthy Chinese Subjects (Single 110

mg Oral Dose)[2]
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Parameter Value Unit

Tmax 4.0 h

Cmax (HS-10296)
Data not fully available in

abstract
ng/mL

AUC (HS-10296)
Data not fully available in

abstract
h*ng/mL

T1/2 (Total Radioactivity) 863 h

CL/F (HS-10296)
Data not fully available in

abstract
L/h

Vd/F (HS-10296)
Data not fully available in

abstract
L

Table 2: Dose-Escalation Pharmacokinetic Parameters of HS-10296 in Patients with NSCLC

(Phase 1 Trial - NCT0298110)[1][3][5]

Dose Level (mg) Cmax (ng/mL) AUC (h*ng/mL)

55
Specific values require full

publication access

Specific values require full

publication access

110
Specific values require full

publication access

Specific values require full

publication access

220
Specific values require full

publication access

Specific values require full

publication access

260
Specific values require full

publication access

Specific values require full

publication access

Note: The abstracts from the Phase 1 trial indicate that pharmacokinetic parameters were

evaluated, but do not provide specific mean values for Cmax and AUC at each dose level.

Access to the full study publication is required for this detailed data.

Pharmacodynamics
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The pharmacodynamic activity of HS-10296 is centered on its potent and selective inhibition of

mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of

tumor growth.

Mechanism of Action
HS-10296 covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of

the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR

and the subsequent activation of downstream signaling pathways that are crucial for cell

proliferation, survival, and metastasis.

Signaling Pathway Inhibition
HS-10296 effectively inhibits the phosphorylation of EGFR and key downstream signaling

proteins, including AKT and ERK.[6] This disruption of the PI3K/AKT/mTOR and

RAS/RAF/MEK/ERK pathways leads to cell cycle arrest and apoptosis in EGFR-mutant cancer

cells.
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HS-10296 Inhibition of the EGFR Signaling Pathway.

Clinical Efficacy
Clinical trials have demonstrated the robust anti-tumor activity of HS-10296 in patients with

EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. In a Phase 1

trial (NCT0298110), the objective response rate (ORR) was 52% and the disease control rate

(DCR) was 92% among 94 patients with the EGFR T790M mutation in the dose-expansion

cohort.[1][3]

Table 3: Clinical Efficacy of HS-10296 in EGFR T790M-Positive NSCLC Patients (Phase 1

Dose-Expansion Cohort)[1][3]
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Efficacy Endpoint Value 95% Confidence Interval

Objective Response Rate

(ORR)
52% 42% - 63%

Disease Control Rate (DCR) 92% 84% - 96%

Median Progression-Free

Survival
11.0 months 9.5 - not reached

Experimental Protocols
Pharmacokinetic Analysis using UPLC-MS/MS
To quantify the concentration of HS-10296 and its metabolites in biological matrices (plasma,

urine, feces).

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-

MS/MS) method is employed for the analysis.[7][8][9]

Sample Preparation: Plasma samples are typically prepared by protein precipitation with

acetonitrile.[9]

Chromatographic Separation: Separation is achieved on a C18 column (e.g., Acquity UPLC

BEH C18, 2.1 mm × 50 mm, 1.7 µm) with a gradient elution using a mobile phase consisting

of acetonitrile and water with 0.1% formic acid.[10]

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass

spectrometer in the positive ion mode with multiple reaction monitoring (MRM). The

monitored ion pair for almonertinib is m/z 526.5→72.2.[11]

Quantification: A calibration curve is generated using linear regression analysis of the peak

area ratios of the analyte to an internal standard (e.g., D3-Sorafenib).[7]
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General Workflow for UPLC-MS/MS Analysis of HS-10296.
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Total Radioactivity Measurement
To determine the absorption, metabolism, and excretion balance of HS-10296 using a

radiolabeled compound.

Dosing: Healthy subjects are administered a single oral dose of [14C]almonertinib.[2]

Sample Collection: Whole blood, plasma, urine, and feces are collected at various time

points.[2]

Measurement: Total radioactivity in the collected samples is measured using a liquid

scintillation counter.[2]

Metabolite Profiling: Metabolites in plasma, urine, and feces are analyzed by high-

performance liquid chromatography (HPLC) coupled with an online or offline isotope

detector.[2]

Conclusion
HS-10296 (Almonertinib) is a third-generation EGFR TKI with a well-defined pharmacokinetic

and pharmacodynamic profile. Its oral bioavailability, extensive metabolism, and slow

clearance, combined with its potent and selective inhibition of mutant EGFR, contribute to its

significant clinical efficacy in NSCLC. The detailed understanding of its ADME properties and

mechanism of action provides a solid foundation for its clinical use and for the development of

future targeted therapies. This technical guide summarizes the core data and methodologies

related to HS-10296, offering a valuable resource for the scientific and drug development

community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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